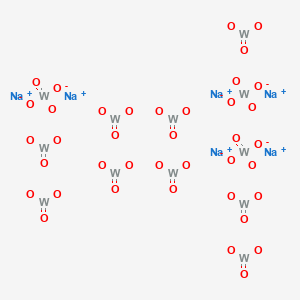
Hexasodium tungstate hydrate
Cat. No. B031386
Key on ui cas rn:
12141-67-2
M. Wt: 2968 g/mol
InChI Key: AZCSOJKJFMWYCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08974674B2
Procedure details


First, a sodium tungstate aqueous solution having a pH of 9 or greater (sample 1) was prepared. A sodium polytungstate aqueous solution (sample 2) was prepared by adding hydrochloric acid to sample 1 for adjustment to a pH of 6. A sodium polytungstate aqueous solution (sample 3) was prepared by adding sulfuric acid to sample 1 for adjustment to a pH of 6. Further, WO3 concentration (hereinafter, the “WO3 concentration” will be referred to as “W concentration” unless otherwise stated) of each of the sodium polytungstate aqueous solutions of sample 2 and sample 3 having been through the pH adjustments was adjusted to 70 g/L (70 g of WO3 was contained per liter of the sodium polytungstate aqueous solution).
Name
sodium tungstate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
[O-:1][W:2]([O-:5])(=[O:4])=[O:3].[Na+:6].[Na+].Cl.S(=O)(=O)(O)O>>[O-:4][W:2]([O-:5])(=[O:3])=[O:1].[O-:4][W:2]([O-:5])(=[O:3])=[O:1].[O-:4][W:2]([O-:5])(=[O:3])=[O:1].[O:1]=[W:2](=[O:4])=[O:3].[O:1]=[W:2](=[O:4])=[O:3].[O:1]=[W:2](=[O:4])=[O:3].[O:1]=[W:2](=[O:4])=[O:3].[O:1]=[W:2](=[O:4])=[O:3].[O:1]=[W:2](=[O:4])=[O:3].[O:1]=[W:2](=[O:4])=[O:3].[O:1]=[W:2](=[O:4])=[O:3].[O:1]=[W:2](=[O:4])=[O:3].[Na+:6].[Na+:6].[Na+:6].[Na+:6].[Na+:6].[Na+:6] |f:0.1.2,5.6.7.8.9.10.11.12.13.14.15.16.17.18.19.20.21.22|
|
Inputs


Step One
|
Name
|
sodium tungstate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[O-][W](=O)(=O)[O-].[Na+].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was prepared
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A sodium polytungstate aqueous solution (sample 2) was prepared
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Further, WO3 concentration (hereinafter,
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the “WO3 concentration”
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
will be referred to as “W concentration”
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[O-][W](=O)(=O)[O-].[O-][W](=O)(=O)[O-].[O-][W](=O)(=O)[O-].O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
